Antifungal agent 40

Catalog No.
S15747974
CAS No.
M.F
C22H20Cl2N4Se
M. Wt
490.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antifungal agent 40

Product Name

Antifungal agent 40

IUPAC Name

1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole

Molecular Formula

C22H20Cl2N4Se

Molecular Weight

490.3 g/mol

InChI

InChI=1S/C22H20Cl2N4Se/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2

InChI Key

MAQRMAREYLDICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)[Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl

Antifungal agent 40 is a synthetic compound specifically designed to combat fungal infections. It belongs to a class of antifungal agents that target critical components of fungal cells, inhibiting their growth and proliferation. This compound exhibits effectiveness against a broad spectrum of fungal pathogens, making it a valuable asset in both clinical and agricultural settings. Its mechanism primarily involves disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane, thereby compromising the integrity of the cell and leading to cell lysis and death.

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can gain electrons or hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This reaction replaces one functional group in the molecule with another, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on specific conditions and reagents used, leading to various derivatives that may enhance its antifungal activity.

The biological activity of antifungal agent 40 is characterized by its ability to inhibit key enzymes and pathways essential for fungal cell survival. By targeting ergosterol synthesis, it disrupts the cell membrane's integrity. Additionally, it may interfere with cellular processes such as DNA replication and protein synthesis. This multifaceted approach enhances its antifungal effects, making it potent against various fungal strains.

The synthesis of antifungal agent 40 typically involves a multi-step process:

  • Formation of Core Structure: Initial steps often include condensation reactions to create a core structure.
  • Introduction of Functional Groups: Subsequent steps involve adding functional groups that enhance antifungal activity.
  • Optimization for Industrial Production: In industrial settings, production is scaled up using batch or continuous flow reactors. Reaction conditions are optimized for maximum yield and purity while minimizing by-products. Quality control measures like high-performance liquid chromatography (HPLC) ensure consistency and efficacy.

Antifungal agent 40 has diverse applications across several fields:

  • Chemistry: Used as a model compound to study reaction mechanisms and the effects of various functional groups on antifungal activity.
  • Biology: Employed in studies investigating cellular responses of fungi to antifungal agents.
  • Medicine: Utilized in developing new antifungal therapies and in clinical trials assessing efficacy and safety.
  • Industry: Applied in agriculture to protect crops from fungal infections and in formulating antifungal coatings and materials.

Research into the interactions of antifungal agent 40 with other compounds suggests that it may exhibit synergistic effects when combined with other antifungals. These studies help understand its potential in overcoming resistance mechanisms displayed by certain fungal pathogens. Interaction studies also assess how this compound affects cellular pathways in fungi, providing insights into its broader biological implications .

Antifungal agent 40 can be compared with several similar compounds, each exhibiting unique properties:

Compound TypeMechanism of ActionUniqueness
AzolesInhibit ergosterol synthesisDifferent spectra of activity and resistance profiles
EchinocandinsTarget fungal cell wall by inhibiting β-1,3-glucan synthesisPrimarily effective against Candida species
PolyenesBind to ergosterol directly, forming pores in the cell membraneHigher toxicity profiles compared to antifungal agent 40

Antifungal agent 40 stands out due to its broad-spectrum activity and lower propensity for resistance development compared to some other antifungal agents. Its unique chemical structure allows for multiple modes of action, enhancing its versatility as a potent antifungal agent.

Hydrogen Bond Acceptor Count

2

Exact Mass

490.02302 g/mol

Monoisotopic Mass

490.02302 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

Explore Compound Types